2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, which are fused with a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with 1H-pyrrole-1-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine or pyrrole derivatives.
Substitution: Formation of substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-pyridinyl)-4-(1H-imidazol-1-yl)pyrimidine
- 2-(3-pyridinyl)-4-(1H-pyrazol-1-yl)pyrimidine
- 2-(3-pyridinyl)-4-(1H-thiazol-1-yl)pyrimidine
Uniqueness
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific combination of pyridine, pyrimidine, and pyrrole rings. This unique structure imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel compounds with diverse biological activities.
Properties
IUPAC Name |
2-pyridin-3-yl-4-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-9-17(8-1)12-5-7-15-13(16-12)11-4-3-6-14-10-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWTGXEUIUZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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